

Edoxaban method validation precision accuracy ICH Q2(R1)

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Compound Focus: Edoxaban tosylate monohydrate

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ICH Q2(R1) Validation Framework and Parameters

The **ICH Q2(R1)** guideline, titled "Validation of Analytical Procedures: Text and Methodology," establishes the fundamental framework for validating analytical methods. It defines the key characteristics that must be considered for registration applications [1].

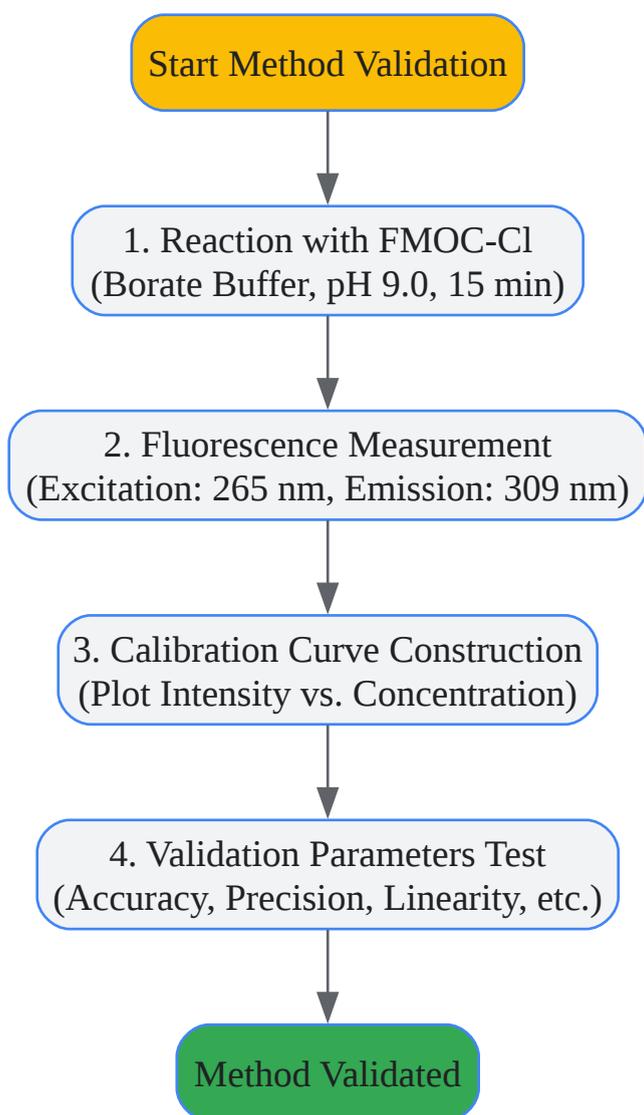
The table below outlines the core validation parameters as described in ICH Q2(R1), along with the corresponding results from a published spectrofluorimetric method for quantifying Edoxaban [2].

Validation Parameter	ICH Q2(R1) Guideline Overview	Experimental Data for Edoxaban Spectrofluorimetric Method [2]
Accuracy	Expresses the closeness of agreement between the accepted reference value and the value found.	Average percent recovery: 101.46% ± 1.02
Precision	Expresses the closeness of agreement between a series of measurements.	The method was reported to have high precision (no specific numeric data beyond this statement).

| **Linearity** | The ability of the method to obtain test results proportional to the concentration of the analyte. | Linear range: **5.0–50.0 ng/mL** Correlation coefficient: **0.9999** | | **Range** | The interval between the upper and lower concentration of analyte for which a suitable level of precision, accuracy, and linearity has been demonstrated. | Implied by the linearity range: **5.0–50.0 ng/mL** | | **Limit of Detection (LOD)** | The lowest amount of analyte that can be detected, but not necessarily quantified. | **1.5 ng/mL** | | **Limit of Quantitation (LOQ)** | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | **4.5 ng/mL** | | **Specificity** | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The method was successfully applied to analyze Edoxaban in pharmaceutical dosage forms (tablets), demonstrating specificity in a complex matrix. |

Detailed Experimental Methodology

The validation data in the table above were generated using a specific spectrofluorimetric method. The following workflow and details outline the key steps of this experimental protocol [2].



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Sample and Reagent Preparation

- **Edoxaban Stock Solution:** Prepared by dissolving Edoxaban in methanol to obtain a concentration of 1.0 mg/mL. This solution was stable for 3 days when refrigerated at 4.0 °C [2].
- **Derivatizing Agent:** A 0.01% (w/v) solution of **9-fluorenylmethyl chloroformate (FMOCCl)** in acetonitrile was used [2].
- **Buffer:** A 0.2 M borate buffer at **pH 9.0** was used to provide the optimal alkaline medium for the reaction [2].

Analytical Procedure

- **Derivatization Reaction:** Aliquots of the working Edoxaban solution were mixed with 2 mL of borate buffer (pH 9.0) and 0.5 mL of Fmoc-Cl solution. The mixture was allowed to react at room temperature for 15 minutes [2].
- **Fluorescence Measurement:** The fluorescence intensity of the resulting derivative (Fmoc-EDTM) was measured at an **emission wavelength of 309 nm** after **excitation at 265 nm** [2].
- **Calibration:** A calibration graph was constructed by plotting the fluorescence intensity against the concentration of Edoxaban, which was linear in the range of 5.0–50.0 ng/mL [2].

Optimization of Key Parameters

The researchers optimized critical factors affecting the reaction, determining that the **maximum fluorescence intensity** was achieved under the following conditions [2]:

- **pH:** 9.0 (using a borate buffer).
- **Buffer Volume:** 2 mL.
- **Fmoc-Cl Volume:** 0.5 mL of a 0.01% solution.
- **Reaction Time:** 15 minutes at room temperature.

Context and Application of the Validated Method

- **Analytical Context:** The developed method is a **derivatization technique** because Edoxaban itself is not fluorescent. The method converts it into a highly fluorescent compound (Fmoc-EDTM) for sensitive measurement [2].
- **Practical Application:** The method was successfully applied to quantify Edoxaban in its pharmaceutical tablet form (Coaguloban), confirming its practicality for quality control of real-world products [2].
- **Regulatory Evolution:** While this study and your query focus on **ICH Q2(R1)**, you should be aware that an updated guideline, **ICH Q2(R2)**, has been released. The new guideline introduces a modernized approach with an emphasis on lifecycle management and enhanced method robustness [3].

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References

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